molecular formula C6H3BrFNO3 B1529538 5-Bromo-3-fluoro-2-nitrophenol CAS No. 1807256-50-3

5-Bromo-3-fluoro-2-nitrophenol

Cat. No. B1529538
CAS RN: 1807256-50-3
M. Wt: 235.99 g/mol
InChI Key: CLCBYQYRMKRPAK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Bromo-3-fluoro-2-nitrophenol involves nitration of 3-fluorobenzotrifluoride in batch reactors . The process is highly exothermic and requires careful control of heat and mass transfer rates . The nitration process in a millireactor has been studied, with the aim of achieving better control over impurity formation and higher process efficiency .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-nitrophenol consists of a phenol group with bromo, fluoro, and nitro substituents . The molecular weight is 236 .


Chemical Reactions Analysis

5-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It can also be converted into (5-Bromo-3-fluoro-2-nitro-phenyl)-methyl-amine .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-nitrophenol is a solid substance . It has a density of 2.0±0.1 g/cm3 . The boiling point is 279.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Luminescent Sensing for Nitroanalytes

The research on mixed ligand two-dimensional metal organic frameworks (MOFs) involving 5-bromo isophthalic acid, among other components, has led to the development of a Cd(ii) luminescent MOF that exhibits effective luminescence quenching for picric acid (TNP) among a range of nitroanalytes in aqueous media. This selective and sensitive fluorescence quenching response towards electron-deficient TNP over other nitro analytes is facilitated through a combination of electron transfer/energy transfer processes and electrostatic interaction, making it a promising approach for the detection of nitro compounds in environmental and security applications (Rachuri et al., 2016).

Enhancing Chemotherapy Efficacy

In the realm of cancer treatment, particularly for colorectal cancer (CRC), resveratrol has shown potential in chemosensitizing CRC cells to 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent. The synergistic effects observed include inhibition of cell proliferation, enhancement of intercellular junction formation, and promotion of apoptosis. This is achieved through the modulation of various cellular processes, including the up-regulation of desmosomes, gap- and tight junctions, and adhesion molecules, as well as the down-regulation of the NF-κB pathway, which plays a crucial role in drug resistance and cancer progression (Buhrmann et al., 2015).

Atmospheric Monitoring

A study on the spatial and geographical variations of urban, suburban, and rural atmospheric concentrations of phenols and nitrophenols has highlighted the importance of monitoring these compounds in the atmosphere. The research provides insights into the sources of these compounds and their potential impacts on air quality and public health. It underscores the need for further investigations to better understand the behavior and effects of phenols and nitrophenols in the environment (Morville et al., 2006).

Safety and Hazards

5-Bromo-3-fluoro-2-nitrophenol is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . Safety measures include wearing protective equipment, avoiding dust formation, and avoiding contact with eyes, skin, and clothing .

Future Directions

5-Bromo-3-fluoro-2-nitrophenol is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . Future research may focus on improving the synthesis process and exploring new applications.

properties

IUPAC Name

5-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCBYQYRMKRPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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